4-Methoxy-2-methyl-N-(pentan-3-yl)aniline is an organic compound characterized by the molecular formula . This compound features a methoxy group, a methyl group, and a pentan-3-yl substituent attached to the aniline structure. It is classified as a hindered amine, which makes it a valuable building block in organic synthesis and medicinal chemistry due to its unique steric and electronic properties.
The reactions can lead to several products:
Research into the biological activity of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline indicates potential interactions with various molecular targets. Its structure allows it to influence biochemical pathways, making it a candidate for further studies in drug development. The specific mechanisms of action remain to be fully elucidated but may involve interactions with enzymes or receptors due to its functional groups.
The synthesis of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline typically involves hydroamination methods. One common approach is the hydroamination of olefins with nitroarenes, which can yield the desired aniline derivative under controlled conditions.
While detailed industrial production methods are not extensively documented, standard organic synthesis techniques are applicable. These methods can be scaled for industrial applications, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high yield and purity.
4-Methoxy-2-methyl-N-(pentan-3-yl)aniline has several notable applications:
Studies on the interactions of 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline reveal that its functional groups facilitate binding with various biological targets. Research is ongoing to elucidate the specific pathways and molecular interactions involved, which could lead to new therapeutic applications.
4-Methoxy-2-methyl-N-(pentan-3-yl)aniline is distinguished by its specific hindered amine structure, which imparts unique chemical properties and reactivity. This uniqueness enhances its value in synthesizing specialized drug candidates and advanced materials compared to other similar compounds.
The nuclear magnetic resonance spectroscopic analysis of 4-methoxy-2-methyl-N-(pentan-3-yl)aniline reveals distinctive patterns that reflect the electronic influence of substituents on the aromatic ring and the attached alkyl chain. The compound exhibits characteristic chemical shifts that demonstrate the interplay between electron-donating and electron-withdrawing effects within the molecular framework.
The proton nuclear magnetic resonance spectrum of 4-methoxy-2-methyl-N-(pentan-3-yl)aniline displays several distinct regions corresponding to different proton environments within the molecule. The aromatic protons appear in the characteristic downfield region between 6.5 and 7.6 parts per million, with their exact chemical shifts influenced by the electronic nature of the substituents [1] [2].
The aromatic protons ortho to the amino group experience significant shielding due to the electron-donating nature of the nitrogen substituent, appearing at 6.5-7.0 parts per million as doublets [3] [4]. This upfield shift relative to unsubstituted benzene demonstrates the strong electron-donating effect of the amino group through resonance interactions with the aromatic π-system [1] [2]. The meta-positioned aromatic protons exhibit moderate deshielding, resonating at 7.0-7.5 parts per million as either doublets or triplets depending on the substitution pattern [3] [4].
The methoxy substituent at the para position contributes additional electronic complexity to the aromatic system. Protons ortho to the methoxy group resonate at 6.8-7.2 parts per million, while those meta to the methoxy group appear at 7.2-7.6 parts per million [3] [4]. This pattern reflects the electron-donating character of the methoxy group through both resonance and inductive effects, with the resonance effect being particularly pronounced at the ortho and para positions [1] [2].
The aromatic amino protons present as a broad singlet in the region of 3.3-5.0 parts per million, with the exact position being highly dependent on concentration, temperature, and solvent conditions due to rapid proton exchange [5] [6]. This broad signal is characteristic of primary aromatic amines and serves as a diagnostic feature for structural identification [5] [6].
The methoxy protons appear as a sharp singlet at 3.7-3.9 parts per million, reflecting the electron-withdrawing effect of the oxygen atom on the attached methyl group [7] [8]. The aromatic methyl substituent resonates at 2.2-2.4 parts per million as a singlet, positioned downfield from typical alkyl methyls due to the aromatic ring's deshielding effect [3] [4].
The pentan-3-yl substituent attached to the amino nitrogen displays characteristic splitting patterns that provide detailed structural information. The central tertiary carbon proton appears as a quartet at 3.0-3.6 parts per million, reflecting coupling with the adjacent methylene protons [9] [10]. This downfield position results from the deshielding effect of the electronegative nitrogen atom [9] [10].
The methylene protons adjacent to the tertiary carbon manifest as quartets in the region of 1.4-1.8 parts per million, while the terminal methylene protons of the ethyl groups appear as triplets at 1.0-1.4 parts per million [9] [10]. The terminal methyl groups present as triplets at 0.8-1.2 parts per million, completing the characteristic pattern of the pentan-3-yl substituent [9] [10].
The carbon-13 nuclear magnetic resonance spectrum provides complementary information regarding the electronic environment of carbon atoms within the molecule. The aromatic carbons display chemical shifts ranging from 110 to 160 parts per million, with the exact positions reflecting the electronic influence of the substituents [3] [11].
The carbon bearing the amino group appears at 145-150 parts per million, exhibiting the characteristic downfield shift associated with electron-rich aromatic carbons [3] [11]. The carbon attached to the methoxy group resonates at 155-160 parts per million, reflecting the electron-donating character of the oxygen substituent [3] [11].
The methoxy carbon appears at 55-56 parts per million, typical for carbons attached to electronegative oxygen atoms [3] [11]. The aromatic methyl carbon resonates at 20-22 parts per million, while the pentan-3-yl carbons exhibit chemical shifts ranging from 10 to 60 parts per million depending on their position relative to the nitrogen atom [3] [11].
The mass spectrometry analysis of 4-methoxy-2-methyl-N-(pentan-3-yl)aniline reveals characteristic fragmentation patterns that provide valuable structural information and support compound identification. The fragmentation behavior follows established patterns for aromatic amines while exhibiting unique features attributable to the specific substituent arrangement.
The molecular ion of 4-methoxy-2-methyl-N-(pentan-3-yl)aniline appears at mass-to-charge ratio 223, corresponding to the molecular formula C₁₃H₂₁NO. The molecular ion typically exhibits low to medium intensity in electron impact ionization, consistent with the behavior of aromatic amines where the positive charge is preferentially localized on the nitrogen atom [12] [13].
The primary fragmentation pathway involves alpha cleavage at the nitrogen-carbon bond, resulting in the loss of the pentan-3-yl substituent to generate a fragment ion at mass-to-charge ratio 152 [12] [13]. This fragmentation represents the loss of 71 mass units (C₅H₁₁) and typically produces a medium to high intensity peak due to the stability of the resulting aromatic amine radical cation [12] [13].
The base peak in the mass spectrum commonly appears at mass-to-charge ratio 93, corresponding to the aniline fragment [C₆H₅NH₂]⁺ [14] [15]. This fragment forms through alpha cleavage processes and represents one of the most stable ions in aromatic amine mass spectra due to the resonance stabilization provided by the aromatic ring system [14] [15].
Secondary fragmentation of the aniline fragment produces the tropylium ion at mass-to-charge ratio 91 [C₇H₇]⁺ through rearrangement processes [14] [15]. Further fragmentation yields the phenyl cation at mass-to-charge ratio 77 [C₆H₅]⁺ through sequential loss processes [14] [15].
A characteristic feature of aromatic amine fragmentation is the loss of hydrogen cyanide (HCN) from the aniline fragment, producing an ion at mass-to-charge ratio 66 [14] [15]. This fragmentation pathway is diagnostic for aromatic amines and provides confirmatory evidence for the presence of the aniline structural unit [14] [15].
The methoxy substituent contributes to the fragmentation pattern through loss of the methoxyl radical (OCH₃), producing a fragment ion at mass-to-charge ratio 192 [14] [16]. This represents the loss of 31 mass units and typically exhibits medium intensity in the mass spectrum [14] [16].
The aromatic methyl substituent undergoes fragmentation through loss of a methyl radical (CH₃), generating a fragment ion at mass-to-charge ratio 208 [14] [16]. This fragmentation pathway is less prominent than the alpha cleavage processes but provides additional structural information [14] [16].
The pentan-3-yl substituent exhibits complex fragmentation behavior, with the alkyl chain undergoing rearrangement processes to form immonium ions [14] [16]. The alkyl immonium ion [C₅H₁₂N]⁺ appears at mass-to-charge ratio 86 and represents a medium to high intensity fragment resulting from alkyl chain rearrangement [14] [16].
The compound exhibits various rearrangement processes characteristic of aromatic amines with extended alkyl substituents. The methoxy aniline fragment [C₇H₇NO]⁺ appears at mass-to-charge ratio 123, formed through loss of the entire alkyl chain while retaining the aromatic methoxy and amino functionalities [14] [16].
Secondary fragmentation processes produce numerous lower mass fragments through complex rearrangement pathways. These fragments provide additional structural information but typically exhibit lower intensities compared to the primary fragmentation products [14] [16].
The infrared spectroscopic analysis of 4-methoxy-2-methyl-N-(pentan-3-yl)aniline provides detailed information about the vibrational modes of the amine functional groups and their interaction with the aromatic system. The spectrum exhibits characteristic absorptions that reflect the electronic and structural environment of the nitrogen-containing functionality.
The primary amine functionality in 4-methoxy-2-methyl-N-(pentan-3-yl)aniline exhibits two distinct nitrogen-hydrogen stretching vibrations corresponding to the asymmetric and symmetric modes of the amino group [5] [6]. The asymmetric nitrogen-hydrogen stretch appears at 3480-3400 wavenumbers with medium intensity, while the symmetric stretch is observed at 3400-3300 wavenumbers, also with medium intensity [5] [6].
These stretching frequencies are characteristic of primary aromatic amines and are significantly influenced by the electronic environment of the aromatic ring [5] [6]. The electron-donating nature of the aromatic system results in increased electron density on the nitrogen atom, leading to stronger nitrogen-hydrogen bonds and higher stretching frequencies compared to aliphatic amines [5] [6].
The nitrogen-hydrogen stretching absorptions exhibit moderate sensitivity to hydrogen bonding effects, with the exact frequencies being dependent on concentration and solvent conditions [5] [6]. In solid-state measurements, intermolecular hydrogen bonding interactions may cause slight shifts in these absorption frequencies [5] [6].
The nitrogen-hydrogen bending vibration of the primary amine group appears as a medium intensity absorption at 1640-1560 wavenumbers [5] [17]. This scissoring vibration is characteristic of primary amines and provides confirmatory evidence for the presence of the amino functionality [5] [17].
The bending vibration frequency is influenced by the electronic environment of the aromatic ring, with electron-donating substituents typically causing shifts to lower frequencies [5] [17]. The intensity of this absorption is generally less than the stretching vibrations but remains diagnostically useful for structural identification [5] [17].
The aromatic carbon-nitrogen stretching vibration appears at 1350-1250 wavenumbers with medium intensity [5] [17]. This absorption is characteristic of aromatic amines and is distinguished from aliphatic carbon-nitrogen stretches, which typically appear at lower frequencies [5] [17].
The frequency of the aromatic carbon-nitrogen stretch is sensitive to the electronic environment of the aromatic ring, with electron-donating substituents generally causing shifts to higher frequencies due to increased double-bond character in the carbon-nitrogen bond [5] [17].
The nitrogen-hydrogen wagging vibration manifests as a medium intensity absorption at 900-650 wavenumbers [5] [17]. This out-of-plane bending motion is characteristic of primary and secondary amines and provides additional structural information [5] [17].
The wagging vibration is typically broader than other amine absorptions due to coupling with aromatic ring vibrations and potential hydrogen bonding interactions [5] [17]. The exact frequency within the range depends on the specific substitution pattern of the aromatic ring [5] [17].
The methoxy substituent contributes a strong absorption at 1300-1200 wavenumbers corresponding to the asymmetric carbon-oxygen stretch [18] [19]. This absorption is characteristic of aromatic methoxy groups and is distinguished from aliphatic ether absorptions by its higher frequency [18] [19].
The aromatic carbon-hydrogen stretching vibrations appear at 3100-3000 wavenumbers with medium intensity, while the aliphatic carbon-hydrogen stretches of the pentan-3-yl substituent manifest at 2980-2850 wavenumbers with strong intensity [20] [21]. The aromatic carbon-carbon stretching vibrations are observed at 1620-1480 wavenumbers with medium to strong intensity, providing confirmation of the aromatic ring system [20] [21].